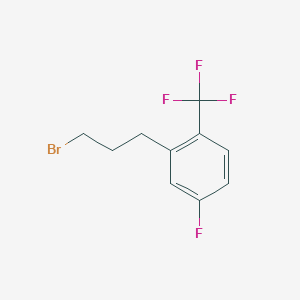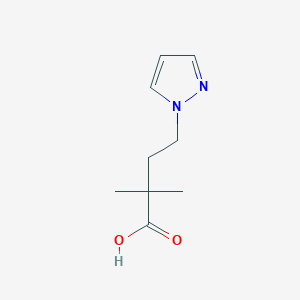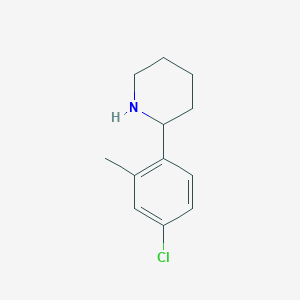
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in various fields of chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:
Azetidine-1-carbonyl chloride: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
3-(Chlorosulfonyl)azetidine-1-carbonyl chloride: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties.
Properties
Molecular Formula |
C4H5ClFNO3S |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
3-fluorosulfonylazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C4H5ClFNO3S/c5-4(8)7-1-3(2-7)11(6,9)10/h3H,1-2H2 |
InChI Key |
XRMQOIGFQYLNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)





![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)






